
1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate
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Overview
Description
1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and two amino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate typically involves the reaction of 4-chlorobenzyl chloride with 1H-pyrazole-4,5-diamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Chlorobenzyl chloride} + \text{1H-pyrazole-4,5-diamine} \rightarrow \text{1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as chromic acid or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-1H-pyrazole-3,5-diamine
- 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine hydrochloride
- 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine nitrate
Uniqueness
1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate is unique due to its specific substitution pattern and the presence of the sulfate group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.
Biological Activity
1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine sulfate is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. The presence of amino groups and a chlorophenylmethyl moiety enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features:
- Chlorobenzyl Group: Enhances lipophilicity and potential receptor interactions.
- Amino Groups: Contribute to hydrogen bonding and reactivity.
- Sulfate Group: Improves solubility and bioavailability, facilitating better absorption in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: Binding to receptors can result in the modulation of signaling pathways associated with inflammation, cancer proliferation, and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC): Values ranging from 0.22 to 0.25 μg/mL against various bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Inhibition: Effective in preventing biofilm formation, which is crucial for treating chronic infections .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Proliferation Inhibition: Demonstrated effectiveness in inhibiting the growth of cancer cell lines through apoptosis induction.
- Mechanistic Insights: Potential pathways include the modulation of cell cycle regulators and apoptotic markers .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various pyrazole derivatives, this compound was found to be one of the most potent compounds against Staphylococcus species. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer effects of pyrazole derivatives showed that this compound significantly reduced cell viability in breast cancer cell lines. Mechanistic studies indicated that it triggered apoptosis through caspase activation and increased reactive oxygen species (ROS) production .
Research Findings Summary Table
Biological Activity | Mechanism | Key Findings |
---|---|---|
Antimicrobial | Enzyme inhibition | MIC values: 0.22 - 0.25 μg/mL |
Biofilm formation inhibition | Effective against S. aureus, S. epidermidis | |
Anticancer | Apoptosis induction | Reduced viability in cancer cell lines |
ROS production | Induced caspase activation |
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]pyrazole-3,4-diamine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4.H2O4S/c11-8-3-1-7(2-4-8)6-15-10(13)9(12)5-14-15;1-5(2,3)4/h1-5H,6,12-13H2;(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKLBFFWDKOTAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.